

# Carcinogenicity of 2,3-Dichloropropene and Its Isomers: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dichloro-1-propene

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This guide provides a comparative analysis of the carcinogenic potential of 2,3-dichloropropene and its isomers. The information is compiled from publicly available toxicology and carcinogenicity studies, with a focus on experimental data to support an objective comparison.

## Overview of Dichloropropene Isomers

Dichloropropenes are chlorinated alkenes with the chemical formula  $C_3H_4Cl_2$ . There are five structural isomers: 1,1-dichloropropene, 1,2-dichloropropene, 1,3-dichloropropene (with cis and trans configurations), 2,3-dichloropropene, and 3,3-dichloropropene.<sup>[1]</sup> The most studied of these is 1,3-dichloropropene, a widely used soil fumigant.<sup>[1][2]</sup> Information on the carcinogenicity of other isomers is limited.

## Carcinogenicity Classification

Regulatory agencies have classified 1,3-dichloropropene based on available evidence. There is limited to no information on the carcinogenicity classification for the other isomers.

Isomer	Agency	Classification	Notes
1,3-Dichloropropene	IARC	Group 2B	"Possibly carcinogenic to humans"[3][4]
US EPA	Group B2	"Probable human carcinogen"[3][5]	
NTP	Reasonably anticipated to be a human carcinogen	Based on sufficient evidence from animal studies[6][7]	
2,3-Dichloropropene	NJ Dept. of Health	Mutagen	Handled as a possible carcinogen with extreme caution[8]
1,1-, 1,2-, 3,3-Dichloropropene	-	Not classified	Insufficient data available.

## Comparative Carcinogenicity Data from Animal Studies

The majority of carcinogenicity data is available for 1,3-dichloropropene. Studies on 2,3-dichloropropene are limited to shorter-term exposures, and there is a lack of long-term carcinogenicity studies for the other isomers.

Isomer	Species	Strain	Route of Exposure	Dose Levels	Duration	Key Findings (Tumorigenicity)	Reference
1,3-Dichloropropene (Technical Grade with 1% epichlorohydrin)	Rat	F344/N	Gavage	0, 25, 50 mg/kg/day	104 weeks	Increased incidence of forestomach squamous cell papillomas and carcinomas (both sexes); increased incidence of liver neoplastic nodules (males). <a href="#">[7]</a> <a href="#">[9]</a>	NTP (1985)
	Mouse	B6C3F1	Gavage	0, 50, 100 mg/kg/day	104 weeks	Increased incidence of forestomach squamous cell papilloma	NTP (1985)

						s or carcinom as, urinary bladder transition al cell carcinom as, and lung alveolar/ bronchiol ar adenoma s (females) .[7][9]	
1,3-Dichloropropene (92.1% pure with 2% epoxidized soybean oil)	Mouse	B6C3F1	Inhalation	0, 5, 20, 60 ppm	24 months	Statistical ly significan t increase in bronchio alveolar adenoma s (males) at 60 ppm.[7] [10][11]	Lomax et al. (1989)
Rat	Fischer 344	Inhalation	0, 5, 20, 60 ppm	24 months	No evidence of carcinog enicity. [10]	Lomax et al. (1989)	

2,3-Dichloropropene (>99% pure)	Rat, Mouse	Fischer 344, B6C3F1	Inhalation	0, 5, 25, 75 ppm	9 days (over 11 days)	Hyperplasia of the nasal respiratory epithelium in female rats at 5 ppm. No long-term carcinogenicity data available. [3]	Zempel et al. (1987)
1,1-Dichloropropene	-	-	-	-	-	No in vivo carcinogenicity data available. Showed mutagenic activity in S. typhimurium strain RSJ100 (expressing rat GSTT1-1). [12]	-
1,2-Dichloropropene	-	-	-	-	-	No carcinogenicity	-

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## Experimental Protocols

### NTP Gavage Studies of 1,3-Dichloropropene (Telone II) (1985)

- Test Substance: Technical-grade 1,3-dichloropropene (Telone II), containing approximately 89% 1,3-dichloropropene (cis and trans isomers), 2.5% 1,2-dichloropropane, 1.5% trichloropropene, and 1% epichlorohydrin as a stabilizer.[\[6\]](#)[\[7\]](#)
- Animals: Fischer 344/N rats and B6C3F1 mice, 50 of each sex per dose group.
- Administration: The test substance was administered in corn oil by gavage, 3 times per week for 104 weeks.
- Dose Levels:
  - Rats: 0, 25, or 50 mg/kg body weight.
  - Mice: 0, 50, or 100 mg/kg body weight.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 12 weeks and every 4 weeks thereafter. A complete necropsy and histopathologic examination were performed on all animals.

### Inhalation Study of 1,3-Dichloropropene (Lomax et al., 1989)

- Test Substance: Technical-grade 1,3-dichloropropene (92.1% pure), stabilized with 2% epoxidized soybean oil.[7]
- Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per dose group.
- Administration: Whole-body inhalation exposure for 6 hours/day, 5 days/week for up to 24 months.
- Dose Levels: 0, 5, 20, or 60 ppm.[10]
- Observations: Animals were monitored for clinical signs of toxicity. Body weight and food consumption were measured periodically. Comprehensive hematology, clinical chemistry, and urinalysis were performed at 6, 12, 18, and 24 months. A complete histopathological examination was conducted on all animals.

## Acute Inhalation Study of 2,3-Dichloropropene (Zempel et al., 1987)

- Test Substance: 2,3-Dichloropropene (>99% purity).
- Animals: Fischer 344 rats and B6C3F1 mice.
- Administration: Inhalation for 6 hours/day for 9 days over an 11-day period.
- Dose Levels: 0, 5, 25, or 75 ppm.
- Observations: The study focused on respiratory tract pathology. Histological examinations of the nasal passages, trachea, and lungs were performed. This study was designed to assess acute toxicity, not carcinogenicity.

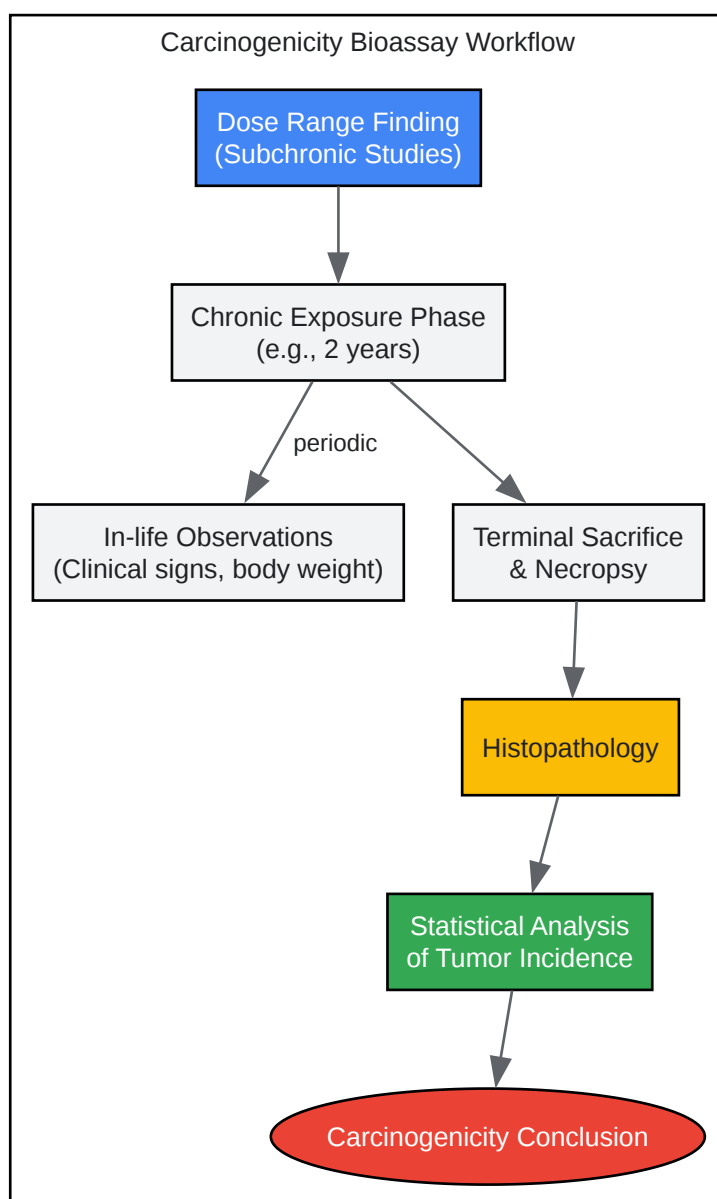
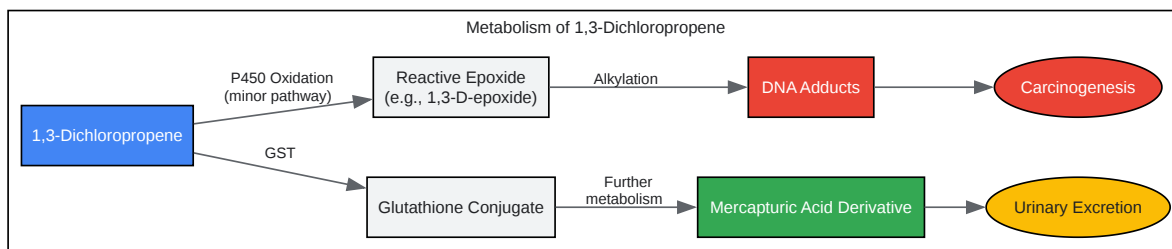
## Mechanisms of Carcinogenicity and Metabolic Pathways

The primary metabolic pathway for 1,3- and 2,3-dichloropropene is detoxification via conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), leading to the formation of mercapturic acid derivatives that are excreted in the urine.[13] However, alternative bioactivation pathways may lead to the formation of reactive metabolites capable of

binding to DNA and other macromolecules, initiating carcinogenesis. For 1,1-dichloropropene, GSH conjugation appears to be a bioactivation pathway, forming a mutagenic episulfonium ion. [3][14]

Below is a diagram illustrating the metabolic pathways of 1,3-dichloropropene.





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